molecular formula C15H8FNO5 B2358694 4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one CAS No. 294853-47-7

4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one

Cat. No.: B2358694
CAS No.: 294853-47-7
M. Wt: 301.229
InChI Key: ARVNXRNKJTVUOM-UHFFFAOYSA-N
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Description

4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a fluorophenoxy group at the 4-position and a nitro group at the 3-position of the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenol and 3-nitro-2H-chromen-2-one.

    Formation of Intermediate: The 3-fluorophenol is reacted with a suitable reagent to form an intermediate compound, such as 3-fluorophenoxy benzaldehyde.

    Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with 3-nitro-2H-chromen-2-one under specific conditions, such as the presence of a base and a solvent, to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The fluorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-3-fluorophenoxy)-3-nitro-2H-chromen-2-one: Similar structure with a chlorine atom instead of a fluorine atom.

    4-(3-trifluoromethylphenoxy)-3-nitro-2H-chromen-2-one: Contains a trifluoromethyl group instead of a fluorine atom.

    4-(3-methoxyphenoxy)-3-nitro-2H-chromen-2-one: Contains a methoxy group instead of a fluorine atom.

Uniqueness

4-(3-fluorophenoxy)-3-nitro-2H-chromen-2-one is unique due to the presence of both a fluorophenoxy group and a nitro group on the chromen-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3-fluorophenoxy)-3-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FNO5/c16-9-4-3-5-10(8-9)21-14-11-6-1-2-7-12(11)22-15(18)13(14)17(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVNXRNKJTVUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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